An In-Depth Technical Guide to the Chemical Properties and Reactivity of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate
An In-Depth Technical Guide to the Chemical Properties and Reactivity of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. Its unique structural arrangement, featuring a piperidone core, a stereocenter at the C2 position, a reactive ketone at C4, and an acid-labile tert-butoxycarbonyl (Boc) protecting group, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, spectroscopic signatures, and characteristic reactivity. We will explore key transformations at its primary functional groups, providing field-proven insights into experimental design and methodology. The content herein is structured to serve as a practical and authoritative resource for scientists engaged in the design and execution of synthetic routes involving this valuable intermediate.
Molecular Structure and Physicochemical Properties
Nomenclature and Stereochemistry
The subject of this guide is systematically named tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate. In laboratory and commercial contexts, it is frequently referred to by synonyms such as 1-Boc-2-methyl-4-piperidone or N-Boc-2-methyl-4-piperidone.[1] The presence of a chiral center at the C2 position means the compound can exist as a racemic mixture or as individual enantiomers: (R)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-43-5) and (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 790667-49-1).[2][3][4][5] The stereochemistry at this position is critical as it often dictates the biological activity of the final drug substance, making enantiomerically pure starting materials highly sought after in targeted drug design.
Core Structural Features
The chemical behavior of this molecule is a direct consequence of its three primary structural components:
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The Piperidone Ring: A six-membered saturated heterocycle containing a nitrogen atom. This core structure is a common motif in a vast number of bioactive compounds and natural products.
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The C4-Ketone: This carbonyl group is the primary site for nucleophilic attack and condensation reactions, serving as a versatile handle for molecular elaboration. Its adjacent methylene protons at C3 and C5 are enolizable, opening pathways for alpha-functionalization.
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The N-Boc Group: The tert-butoxycarbonyl protecting group serves a dual purpose. It deactivates the ring nitrogen towards many reagents, preventing unwanted side reactions such as N-alkylation or acylation. Critically, its lability under acidic conditions provides a reliable and orthogonal deprotection strategy, allowing for subsequent functionalization of the secondary amine.[6]
Physicochemical Data
The fundamental physical and chemical properties are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][2] |
| Molecular Weight | 213.27 g/mol | [1][2] |
| IUPAC Name | tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate | [1] |
| CAS Number (Racemate) | 190906-92-4 | [1] |
| CAS Number ((R)-enantiomer) | 790667-43-5 | [2] |
| CAS Number ((S)-enantiomer) | 790667-49-1 | [3][4] |
| Density | ~1.1 g/cm³ | [3] |
| Boiling Point | ~298.8 °C at 760 mmHg | [3] |
Spectroscopic Characterization
Definitive identification and purity assessment of tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate rely on a combination of standard spectroscopic techniques. The expected signatures are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:
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A large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.
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A doublet around 1.1-1.2 ppm for the three protons of the C2-methyl group.
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A complex series of multiplets between 2.0 and 4.5 ppm representing the diastereotopic protons of the piperidine ring. The protons on carbons adjacent to the nitrogen (C2 and C6) will be the most downfield-shifted.
¹³C NMR Spectroscopy
The carbon spectrum is characterized by several diagnostic peaks:
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A signal for the ketone carbonyl at the C4 position, typically observed around 205-210 ppm .
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The carbamate carbonyl of the Boc group appears further upfield, around 154-156 ppm .
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The quaternary carbon of the tert-butyl group is found near 80 ppm .
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The remaining aliphatic carbons of the piperidine ring and the methyl groups will appear in the 20-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum is dominated by two strong carbonyl stretching absorptions:
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A sharp, intense peak around 1715-1730 cm⁻¹ corresponding to the C=O stretch of the cyclic ketone.
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Another strong absorption around 1680-1700 cm⁻¹ for the C=O stretch of the N-Boc carbamate group.
Mass Spectrometry
Under electrospray ionization (ESI-MS), the compound is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 214.3. A common and diagnostic fragmentation pathway is the loss of the tert-butyl group (-56 Da) or isobutylene, leading to a significant fragment ion.
Chemical Reactivity and Synthetic Utility
The synthetic value of this intermediate stems from the distinct reactivity of its functional groups, which can often be addressed selectively.
Caption: Experimental workflow for Boc deprotection.
Handling, Storage, and Safety
As a laboratory chemical, proper handling is essential.
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Safety: The compound is classified as a skin, eye, and potential respiratory irritant. [1][2]Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
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Storage: For long-term stability, suppliers recommend storing the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). [4][5]This minimizes degradation from atmospheric moisture and oxygen.
Conclusion
tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate is a cornerstone intermediate for the synthesis of piperidine-containing drug candidates. Its well-defined reactivity allows for selective manipulation at the C4-ketone, the N-Boc group, and the adjacent alpha-carbons. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to design more efficient and robust synthetic strategies, accelerating the discovery and development of novel therapeutics. Its utility is consistently demonstrated in the synthesis of complex molecules, including kinase inhibitors and other biologically active agents. [6][7][8]
References
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ChemSrc (2025). (S)-2-Methyl-4-oxopiperidine-1-carboxylic acid tert-butyl ester, CAS 790667-49-1. Available at: [Link]
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ResearchGate (n.d.). Synthesis of ethyl 4-oxopiperidine-1-carboxylate. Available at: [Link]
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ResearchGate (n.d.). Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate. Available at: [Link]
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ResearchGate (2025). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Available at: [Link]
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